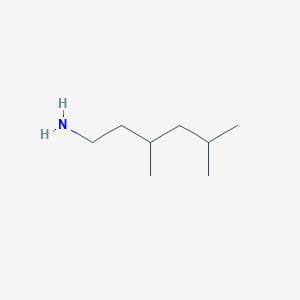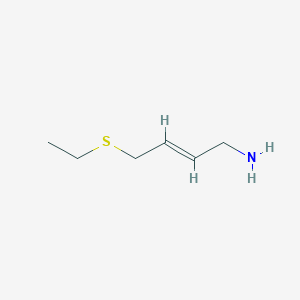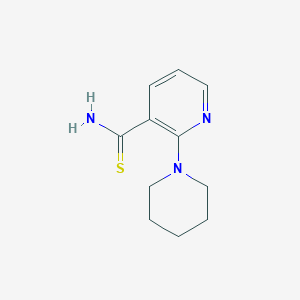
2-(Piperidin-1-YL)pyridine-3-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Piperidin-1-YL)pyridine-3-carbothioamide is a heterocyclic compound that contains both piperidine and pyridine rings. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both nitrogen and sulfur atoms in its structure allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-1-YL)pyridine-3-carbothioamide typically involves the reaction of piperidine with pyridine-3-carbothioamide. One common method is the nucleophilic substitution reaction where piperidine acts as a nucleophile and attacks the electrophilic carbon of pyridine-3-carbothioamide. This reaction can be catalyzed by bases such as sodium hydride or potassium carbonate and is usually carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve yields . Additionally, the purification of the final product is often achieved through recrystallization or chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Piperidin-1-YL)pyridine-3-carbothioamide undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form corresponding amines or thiols using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydride, potassium carbonate, dimethylformamide, dimethyl sulfoxide
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Piperidin-1-YL)pyridine-3-carbothioamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological and oncological pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2-(Piperidin-1-YL)pyridine-3-carbothioamide involves its interaction with various molecular targets, depending on its application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The presence of both nitrogen and sulfur atoms allows it to form strong interactions with metal ions and other biomolecules, which can influence its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Piperidin-1-YL)pyridine-3-carboxylic acid
- 2-(Piperidin-1-YL)quinoline-3-carbaldehyde
- 2-(Piperidin-1-YL)pyridine-3-carbaldehyde
Uniqueness
2-(Piperidin-1-YL)pyridine-3-carbothioamide is unique due to the presence of the carbothioamide group, which imparts distinct chemical reactivity compared to its carboxylic acid or aldehyde counterparts. This functional group allows for additional synthetic transformations and interactions, making it a versatile compound in various chemical and biological applications .
Propriétés
IUPAC Name |
2-piperidin-1-ylpyridine-3-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3S/c12-10(15)9-5-4-6-13-11(9)14-7-2-1-3-8-14/h4-6H,1-3,7-8H2,(H2,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIUSBOXYBGFDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC=N2)C(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
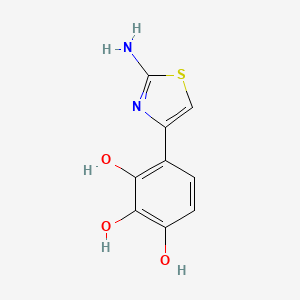
![6-Oxa-2-azaspiro[3.4]octane-2-carboxamide](/img/structure/B13603123.png)
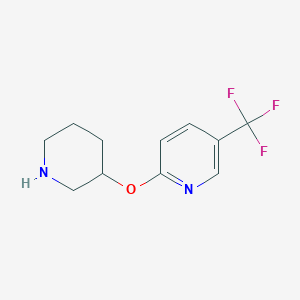

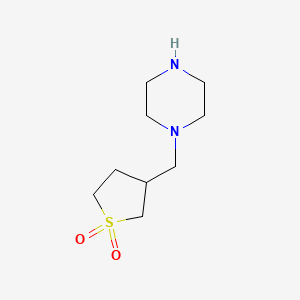
![7a-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-octahydropyrano[3,4-c]pyrrole hydrochloride](/img/structure/B13603159.png)
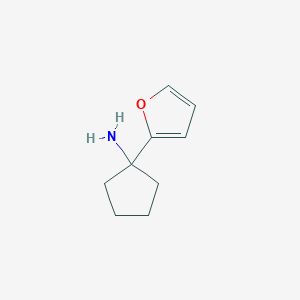


![[2-(Propan-2-yloxy)pyrimidin-5-yl]methanamine](/img/structure/B13603172.png)
![O-[2-(Trifluoromethyl)benzyl]hydroxylamine](/img/structure/B13603180.png)
![[1-(Dimethylamino)cyclobutyl]methanolhydrochloride](/img/structure/B13603183.png)
